4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
Description
This compound features a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and a butanamide linker terminating in a 4-sulfamoylphenyl moiety. The pyridazinone scaffold is pharmacologically significant due to its hydrogen-bonding capacity and aromaticity, which enhance interactions with biological targets like enzymes or receptors.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c21-15-5-3-14(4-6-15)18-11-12-20(27)25(24-18)13-1-2-19(26)23-16-7-9-17(10-8-16)30(22,28)29/h3-12H,1-2,13H2,(H,23,26)(H2,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGGUAOTGJUQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide typically involves multiple steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Sulfamoylphenyl Group:
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that can be explored for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It could be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Comparison
- Pyridazinone vs. Oxadiazine (): The pyridazinone core in the target compound provides two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the 1,3,5-oxadiazine ring in . This difference may influence target selectivity, as oxadiazines are more electron-deficient.
- Pyridazinone vs.
Substituent Effects
- Sulfamoylphenyl vs.
- 4-Chlorophenyl vs. Piperazine () : The 4-chlorophenyl group enhances lipophilicity, whereas the piperazine moiety in introduces basicity, which could alter pharmacokinetics (e.g., solubility at physiological pH).
Pharmacological Implications
- Bioavailability : The butanamide linker in the target compound may enhance absorption over shorter-chain analogs (e.g., ’s benzyloxy derivative), as seen in prodrug designs.
Biological Activity
The compound 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 396.89 g/mol. Its structure features a pyridazinone core with a chlorophenyl substituent and a sulfamoyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors to build the complex structure. Key steps include:
- Formation of the Pyridazinone Core : Utilizing reagents such as chlorinated phenols and amines.
- Introduction of Sulfamoyl Group : Employing sulfamoyl chlorides in a nucleophilic substitution reaction.
- Final Coupling Reactions : To attach the butanamide moiety.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Kinase Inhibition : It has shown potential as an inhibitor of specific kinases involved in cancer pathways.
- Anti-inflammatory Activity : The sulfamoyl group may enhance anti-inflammatory properties by modulating immune responses.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly glioblastoma. For instance, it was found to inhibit cell proliferation in U87MG glioma cells with an IC50 value in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87MG | 5.2 | Inhibition of AKT signaling pathway |
| C6 | 6.8 | Induction of apoptosis |
| Non-cancerous | >20 | Low cytotoxicity |
Case Studies
- Glioblastoma Treatment : A study involving patient-derived glioma stem cells showed that treatment with this compound reduced neurosphere formation significantly, indicating its potential as a therapeutic agent for glioblastoma.
- Kinase Profiling : Screening against 139 purified kinases revealed that this compound selectively inhibits AKT2/PKBβ, which is critical in many oncogenic processes.
Discussion
The unique structural features of This compound contribute to its diverse biological activities. Its ability to inhibit specific kinases involved in cancer progression presents a promising avenue for therapeutic development.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Formation: Condensation of 4-chlorophenylhydrazine with diketones to form the pyridazinone core .
Side-Chain Introduction: Alkylation or acylation reactions to attach the butanamide moiety. For example, coupling 4-sulfamoylphenylamine with a reactive ester intermediate under basic conditions (e.g., DMF, K₂CO₃, 60–80°C) .
Purification: Column chromatography (silica gel, DCM/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Optimization Tips:
- Use anhydrous solvents and inert atmospheres to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC-MS to adjust time/temperature .
Advanced: How does the sulfamoylphenyl substituent influence target selectivity compared to analogs with methyl or methoxy groups?
Methodological Answer:
The sulfamoyl group enhances:
- Hydrogen Bonding: Sulfonamide interacts with kinase ATP-binding pockets (e.g., VEGF receptors) via NH–O or NH–π interactions, improving binding affinity .
- Solubility: Increased polarity from the sulfamoyl group improves aqueous solubility (tested via shake-flask method) compared to hydrophobic methyl/methoxy analogs .
Experimental Validation: - Compare IC₅₀ values in kinase inhibition assays (e.g., ELISA-based).
- Perform molecular dynamics simulations to map interaction landscapes (e.g., using AutoDock Vina) .
Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s anticancer efficacy?
Methodological Answer:
- In Vitro:
- Cell Lines: Use panels like NCI-60 to screen for cytotoxicity (MTT assay). Prioritize lines with kinase overexpression (e.g., HeLa for EGFR).
- Mechanistic Studies: Western blotting for apoptosis markers (caspase-3, PARP) and cell cycle arrest (flow cytometry) .
- In Vivo:
- Xenograft Models: Subcutaneous tumors in nude mice (e.g., HCT-116 colorectal cancer). Administer 10–50 mg/kg intraperitoneally, 5×/week.
- Pharmacokinetics: Measure plasma half-life (LC-MS/MS) and tissue distribution .
Advanced: How can structural-activity relationship (SAR) studies rationalize discrepancies in bioactivity between this compound and its chloro/methoxy analogs?
Methodological Answer:
- SAR Workflow:
- Synthesize Analog Libraries: Vary substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl).
- Assay Parallelism: Test all analogs under identical conditions (e.g., ATP concentration in kinase assays) .
- Computational Analysis: Perform CoMFA or 3D-QSAR to correlate substituent electronic effects (Hammett σ) with activity .
- Case Example: A methoxy group at the phenyl ring may reduce activity due to steric hindrance, while chloro enhances lipophilicity and target engagement .
Advanced: What computational approaches resolve contradictions in binding mode predictions for this compound?
Methodological Answer:
- Docking Protocols:
- Experimental Cross-Check:
- Validate docking results with mutagenesis studies (e.g., alanine scanning of kinase active sites) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR: ¹H/¹³C NMR to confirm proton environments (e.g., pyridazinone C=O at ~170 ppm) and aryl-Cl coupling .
- HRMS: ESI-HRMS (positive ion mode) for exact mass verification (e.g., m/z 396.09 [M+H]⁺).
- HPLC: Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>98%) .
Advanced: How can metabolic stability and toxicity be profiled preclinically?
Methodological Answer:
- Metabolic Stability:
- Microsomal Assays: Incubate with human liver microsomes (HLM), monitor parent compound depletion via LC-MS .
- CYP Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates.
- Toxicity:
- hERG Binding: Patch-clamp assays to assess cardiac risk.
- Ames Test: Bacterial reverse mutation assay for genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
